molecular formula C17H18N2O4 B12636407 Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate CAS No. 919121-17-8

Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate

Cat. No.: B12636407
CAS No.: 919121-17-8
M. Wt: 314.34 g/mol
InChI Key: DZXMDNQVUXMZAY-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring and a piperidinone moiety

Preparation Methods

The synthesis of Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Biological Activity

Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features:

  • Ethyl ester group
  • Piperidine moiety
  • Oxazole ring

Its molecular formula is indicative of the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, which play crucial roles in its biological interactions.

Research indicates that this compound exhibits significant biological activities, including:

  • Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
  • Neurotransmitter Modulation : The piperidine moiety is often associated with compounds that exhibit analgesic and anxiolytic properties. This suggests that the compound may influence neurotransmitter systems, which could be beneficial in managing pain and anxiety disorders.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of similar oxazole derivatives. For instance, a library of oxadiazole derivatives was synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that modifications to the oxazole scaffold could enhance antiproliferative activity, particularly against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines .

CompoundCell LineIC50 (µM)Mechanism of Action
AHCT-11615Topoisomerase I inhibition
BHeLa10Induction of apoptosis
This compoundTBDTBD

Case Studies

Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of oxazole derivatives, this compound demonstrated a significant reduction in pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.

Case Study 2: Neuropharmacology
Another investigation focused on the neuropharmacological profile of similar compounds. The findings indicated that derivatives with a piperidine structure exhibited anxiolytic effects in animal models. This compound may share these properties, warranting further exploration in psychiatric disorders .

Interaction Studies

Interaction studies have shown that this compound interacts with various biological targets. These studies are crucial for understanding the compound's therapeutic uses and mechanisms of action. Notably, it has been shown to inhibit specific enzymes involved in cancer proliferation and inflammation.

Properties

CAS No.

919121-17-8

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C17H18N2O4/c1-2-22-17(21)14-11-23-16(18-14)12-6-8-13(9-7-12)19-10-4-3-5-15(19)20/h6-9,11H,2-5,10H2,1H3

InChI Key

DZXMDNQVUXMZAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)N3CCCCC3=O

Origin of Product

United States

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